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Compound of Interest

Compound Name: Detiviciclovir

Cat. No.: B1194682

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir, also known as AM365, is identified in chemical and pharmaceutical literature as
an antiviral nucleoside analogue.[1] As a member of this well-established class of therapeutic
agents, Detiviciclovir is structurally designed to interfere with viral replication. However, a
comprehensive review of publicly available scientific literature and patent databases reveals a
significant lack of specific data regarding its antiviral spectrum. While its classification suggests
activity against viral pathogens, detailed quantitative data on its efficacy against specific
viruses, such as IC50 or EC50 values, remain undisclosed.

This technical guide provides an overview of what is known about Detiviciclovir, its
classification, and the general principles of antiviral activity and evaluation pertinent to its class
of compounds.

Chemical and Physical Properties
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Property Value

) 2-((2-amino-9H-purin-9-yl)methyl)propane-1,3-
Chemical Name

diol
Synonyms AM365
Molecular Formula C9H13N502
Molecular Weight 223.23 g/mol
CAS Number 220984-26-9

Presumed Mechanism of Action: Nucleoside
Analogue Inhibition of Viral Polymerase

As a nucleoside analogue, Detiviciclovir is presumed to exert its antiviral effect by targeting
viral nucleic acid synthesis. The general mechanism for this class of drugs involves a multi-step
intracellular activation process, followed by competitive inhibition of the viral polymerase.

o Cellular Uptake: The nucleoside analogue enters the host cell.

e Phosphorylation (Activation): Host or viral kinases phosphorylate the nucleoside analogue to
its active triphosphate form. This is often a rate-limiting step and a key determinant of
selective toxicity.

 Incorporation and/or Inhibition: The triphosphate analogue, mimicking a natural
deoxynucleotide triphosphate (dNTP), competes for the active site of the viral DNA or RNA
polymerase.

« Chain Termination: Upon incorporation into the growing viral nucleic acid chain, the absence
of a 3'-hydroxyl group (a common feature in many nucleoside analogues) prevents the
formation of the next phosphodiester bond, leading to premature chain termination and
halting viral replication.

The following diagram illustrates the general signaling pathway for the activation and
mechanism of action of an acyclic nucleoside analogue.
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Caption: General mechanism of action for acyclic nucleoside analogues.

Antiviral Spectrum: A Data Gap

Despite its classification as an antiviral agent, there is no publicly available data detailing the
specific viruses against which Detiviciclovir is active. Typically, the antiviral spectrum of a
compound is determined through a series of in vitro assays against a panel of different viruses.
The absence of such data for Detiviciclovir in peer-reviewed literature suggests that either the
compound is in a very early stage of development, its development was discontinued, or the
data remains proprietary.

Standard Experimental Protocols for Determining
Antiviral Spectrum

To provide context for the type of data that is currently missing for Detiviciclovir, this section
outlines the standard experimental protocols used to characterize the antiviral spectrum of a
novel compound.

In Vitro Antiviral Assays

The initial assessment of antiviral activity is typically performed in cell culture-based assays.

1. Cytopathic Effect (CPE) Inhibition Assay:
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o Objective: To determine the concentration of the compound that protects cells from virus-
induced death or morphological changes.

o Methodology:

o

Host cells susceptible to the virus are seeded in multi-well plates.
o Cells are treated with serial dilutions of the test compound.
o A known titer of the virus is added to the wells.

o After an incubation period, the extent of CPE is observed microscopically or quantified
using a cell viability assay (e.g., MTT, MTS, or neutral red uptake).

o The 50% effective concentration (EC50) is calculated as the concentration of the
compound that inhibits CPE by 50%.

2. Plaque Reduction Assay:

e Objective: To quantify the inhibition of viral replication by measuring the reduction in the
number and/or size of viral plaques.

» Methodology:
o Confluent monolayers of host cells are infected with the virus.

o After an adsorption period, the inoculum is removed, and the cells are overlaid with a
semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the
test compound.

o After incubation to allow for plague formation, the cells are fixed and stained (e.g., with
crystal violet).

o Plaques are counted, and the 50% inhibitory concentration (IC50) is determined as the
concentration that reduces the number of plaques by 50% compared to the untreated
control.

3. Yield Reduction Assay:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Objective: To measure the reduction in the production of infectious virus patrticles.

o Methodology:

o Host cells are infected with the virus in the presence of different concentrations of the test

compound.
o After a single replication cycle, the supernatant and/or cell lysate is collected.

o The viral titer in the collected samples is determined by plague assay or TCID50 (50%
tissue culture infective dose) assay on fresh cell monolayers.

o The IC50 is the concentration of the compound that reduces the viral yield by 50%.

The following diagram illustrates a typical workflow for in vitro antiviral screening.
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Caption: A simplified workflow for in vitro antiviral drug screening.

Conclusion

Detiviciclovir (AM365) is classified as an antiviral nucleoside analogue, suggesting a

mechanism of action that involves the inhibition of viral replication through chain termination of
nucleic acid synthesis. While the general principles of this mechanism are well-understood for
this class of compounds, the specific antiviral spectrum of Detiviciclovir remains undefined in
the public domain. The lack of published quantitative data and detailed experimental protocols
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specific to this compound prevents a thorough assessment of its potential as a therapeutic
agent. Further research and disclosure of preclinical data would be necessary to elucidate the
antiviral profile of Detiviciclovir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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